molecular formula C7H5IN2 B1326386 4-iodo-1H-indazole CAS No. 885522-11-2

4-iodo-1H-indazole

Cat. No. B1326386
M. Wt: 244.03 g/mol
InChI Key: CJQXSPSUIGJNJX-UHFFFAOYSA-N
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Patent
US08883799B2

Procedure details

A mixture of 4-amino-1H-indazole (50.0 g, 0.375 moles) in water (100 ml) and con. hydrochloric acid (182 ml) was cooled to −10° C. To this a solution of sodium nitrite (51.7 g, 0.75 moles) in water (75 ml) was added drop wise at −10° C. in about 30-60 min. (during addition frothing was observed). In another flask a mixture of potassium iodide (311 g, 1.87 moles) in water (3000 ml) was prepared at room temperature and to this above cooled diazonium salt at 30-40° C. was added in about 30-40 min. The reaction was maintained at 30° C. for 1 h and after completion of reaction, ethyl acetate (500 ml) was added and the reaction mixture was filtered through Celite. The layers were separated and the aq. layer was extracted with ethyl acetate (2×500 ml). The combined organic layers were washed with 5% hypo solution (2×500 ml), brine (500 ml), dried (Na2SO4) and concentrated. Crude product was purified by chromatography (silica gel, hexane, 15-20% ethyl acetate/hexane) to furnish 4-iodo-1H-indazole as an orange solid (23.0 g, 25%). mp: 151-177 C: 1H NMR (200 MHz, CDCl3) δ 12.4 (br, 1H), 8.0 (s, 1H), 7.6 (dd, 2H), 7.1 (d, 1H). ESMS m/z 245 (M+1). Purity: 95-98% (HPLC).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
311 g
Type
reactant
Reaction Step Four
Name
Quantity
3000 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
25%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.Cl.N([O-])=O.[Na+].[I-:16].[K+]>O.C(OCC)(=O)C>[I:16][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C2C=NNC2=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
182 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
51.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
311 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(during addition frothing was observed)
CUSTOM
Type
CUSTOM
Details
was prepared at room temperature
ADDITION
Type
ADDITION
Details
was added in about 30-40 min
Duration
35 (± 5) min
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with ethyl acetate (2×500 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with 5% hypo solution (2×500 ml), brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude product was purified by chromatography (silica gel, hexane, 15-20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C=NNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.